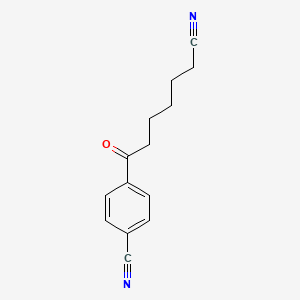
3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt is a useful research compound. Its molecular formula is C14H20N2Na4O10 and its molecular weight is 468.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
EGTA tetrasodium, also known as 3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt, is a specific calcium ion chelator . It has a very high specificity for Ca2+ over Mg2+ . The primary targets of EGTA tetrasodium are calcium ions, which play crucial roles in various physiological processes, including muscle contraction, nerve impulse transmission, and cell signaling .
Mode of Action
EGTA tetrasodium forms complexes with calcium ions, effectively chelating them . This interaction results in the removal of calcium ions from the system, thereby inhibiting processes that are dependent on these ions . For instance, it significantly inhibits the substrate adherence capacity of inflammatory macrophages .
Biochemical Pathways
By chelating calcium ions, EGTA tetrasodium affects several biochemical pathways that are dependent on calcium. For example, in tissue culture, it prevents the joining of cadherins between cells, thereby preventing cell clumping and detaching adherent cells for passaging . It also impacts the signaling pathways in cells where calcium ions act as secondary messengers .
Pharmacokinetics
Its impact on bioavailability would largely depend on the specific context of its use .
Result of Action
The chelation of calcium ions by EGTA tetrasodium results in significant molecular and cellular effects. For instance, it can decrease the substrate adherence capacity of inflammatory macrophages in a time- and dose-dependent manner . This can have implications in various biological processes, including inflammation and cell adhesion .
Action Environment
The action of EGTA tetrasodium can be influenced by various environmental factors. For example, its ability to chelate calcium ions can be affected by the pH of the environment . Furthermore, the presence of other ions in the environment can also influence its efficacy and stability .
生化分析
Molecular Mechanism
At the molecular level, 3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt exerts its effects primarily through its strong binding affinity for metal ions. It forms stable complexes with calcium and magnesium ions, effectively reducing their free concentrations in solution. This chelation can inhibit the activity of metal-dependent enzymes and proteins, leading to changes in cellular processes and gene expression .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles or compartments where it can exert its chelating effects. For example, it may localize to the endoplasmic reticulum or mitochondria, where calcium regulation is essential for cellular function .
属性
IUPAC Name |
tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O10.4Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOGCDPNNOBWQZ-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2Na4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585152 |
Source


|
| Record name | Tetrasodium 3,12-bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-13-3 |
Source


|
| Record name | Tetrasodium 3,12-bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt (EGTA tetrasodium) interact with its target and what are the downstream effects?
A1: this compound (EGTA tetrasodium) is a calcium chelator, meaning it binds to calcium ions (Ca2+) with high affinity. This binding prevents calcium from interacting with other molecules and participating in cellular processes. [, ] In the context of the provided research, EGTA tetrasodium was used to investigate the role of calcium signaling in neuroblastoma cells exposed to the explosive compound RDX. The study found that 10 mM of EGTA tetrasodium completely prevented the increase in intracellular calcium levels induced by both RDX and the control compound carbachol. [] This suggests that the observed effects of RDX on calcium signaling are indeed mediated by an increase in intracellular calcium concentration.
Q2: What is the role of EGTA tetrasodium in studying the effects of RDX on neuronal cells?
A2: The research aimed to understand how RDX, a component of military explosives, might be contributing to seizures observed in previous animal studies. Since elevated calcium levels in neurons can lead to excitotoxicity, the researchers investigated if RDX exposure affected intracellular calcium levels. [] By using EGTA tetrasodium, a potent calcium chelator, the researchers could confirm that:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368629.png)




![Ethyl 8-[3-(indolylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1368635.png)
![Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1368636.png)
